N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline typically involves the reaction of 3-(phenethyloxy)benzyl chloride with 4-(2-phenoxyethoxy)aniline under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide or lithium diisopropylamide in tetrahydrofuran.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl or phenoxy derivatives.
Scientific Research Applications
N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is used in a variety of scientific research applications, including:
Proteomics: It is used as a reagent in the study of protein interactions and functions.
Medicinal Chemistry:
Biological Studies: Used in assays to study cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline involves its interaction with specific molecular targets, such as proteins or enzymes, in biological systems. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins and affecting downstream signaling pathways. Detailed studies on its exact mechanism of action are limited, but it is believed to influence proteomic profiles and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-amine: Similar structure but with an amine group instead of an aniline group.
N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline is unique due to its specific combination of phenethyloxy and phenoxyethoxy groups attached to an aniline core. This unique structure imparts distinct chemical and biological properties, making it valuable in proteomics research and other scientific applications.
Properties
IUPAC Name |
4-(2-phenoxyethoxy)-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO3/c1-3-8-24(9-4-1)18-19-31-29-13-7-10-25(22-29)23-30-26-14-16-28(17-15-26)33-21-20-32-27-11-5-2-6-12-27/h1-17,22,30H,18-21,23H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUFHPUBMZLXNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC3=CC=C(C=C3)OCCOC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.